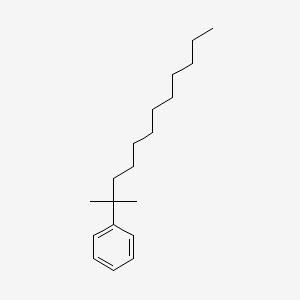
4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona es un compuesto químico que pertenece a la familia de las oxazolonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo oxazolona fusionado con un grupo fenilo y un sustituyente etoxietilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona típicamente implica la condensación de acetoacetato de etilo con benzaldehído en presencia de un catalizador ácido, seguida de ciclización con urea o tiourea. Las condiciones de reacción a menudo incluyen reflujo en un solvente adecuado como etanol o ácido acético .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de oxazolona correspondientes.
Reducción: Las reacciones de reducción pueden producir productos de oxazolona reducidos.
Sustitución: El grupo etoxietilideno puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en solventes como etanol o diclorometano .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolona con funcionalidades de oxígeno adicionales, mientras que la reducción puede producir compuestos de oxazolona más simples .
Aplicaciones Científicas De Investigación
5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos fármacos y agroquímicos.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos. Esta interacción puede conducir a la inhibición de enzimas o la modulación de vías de señalización, contribuyendo a sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(1-Metoxietilideno)-2-fenil-1,3-oxazol-5(4H)-ona
- 4-(1-Propoxietilideno)-2-fenil-1,3-oxazol-5(4H)-ona
- 4-(1-Butoxietilideno)-2-fenil-1,3-oxazol-5(4H)-ona
Singularidad
5(4H)-oxazol-2-fenil-4-(1-etoxietilideno)-1,3-ona es único debido a su sustituyente etoxietilideno específico, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos .
Propiedades
Número CAS |
143287-24-5 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO3/c1-3-16-9(2)11-13(15)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
OCUKNVJNEOPYAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


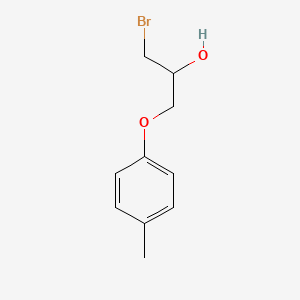
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
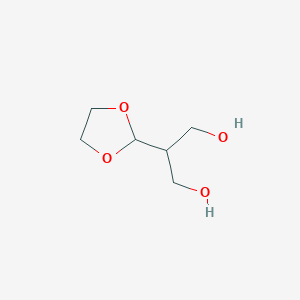

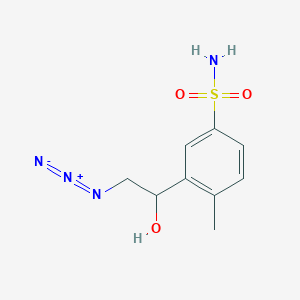

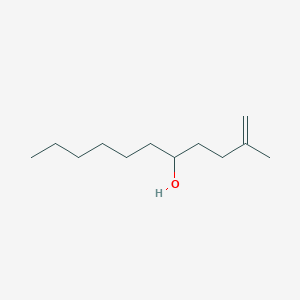
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

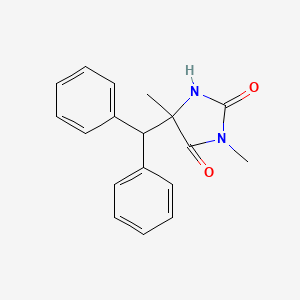
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

